molecular formula C11H23Br B14247285 2-Bromo-2-methyldecane CAS No. 502760-08-9

2-Bromo-2-methyldecane

Cat. No.: B14247285
CAS No.: 502760-08-9
M. Wt: 235.20 g/mol
InChI Key: VPHRQYBYTFDBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-methyldecane is an organic compound with the molecular formula C11H23Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to the second carbon of a decane chain, which also has a methyl group attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methyldecane can be synthesized through the bromination of 2-methyldecane. One common method involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with 2-methyldecane to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out in a continuous flow reactor. This method involves the use of a microchannel reactor where 2-methyldecane and bromine are introduced and mixed under controlled conditions to ensure efficient bromination. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyldecane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used. The reactions are usually conducted at elevated temperatures to favor the elimination process.

Major Products Formed

Scientific Research Applications

2-Bromo-2-methyldecane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyldecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions (S_N1 mechanism) or a concerted transition state during bimolecular elimination reactions (E2 mechanism). In the S_N1 mechanism, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. In the E2 mechanism, a base abstracts a proton from a β-carbon, leading to the simultaneous formation of a double bond and the departure of the bromine atom .

Comparison with Similar Compounds

2-Bromo-2-methyldecane can be compared with other similar compounds such as:

    2-Bromo-2-methylpropane: Both compounds have a bromine atom attached to a carbon that also bears a methyl group.

    2-Bromo-2-methylbutane: Similar in structure but with a different carbon chain length, this compound also undergoes similar substitution and elimination reactions.

    2-Bromo-2-methylhexane: Another similar compound with a different chain length, used in various organic reactions.

The uniqueness of this compound lies in its specific carbon chain length, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

502760-08-9

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

2-bromo-2-methyldecane

InChI

InChI=1S/C11H23Br/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3

InChI Key

VPHRQYBYTFDBOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.